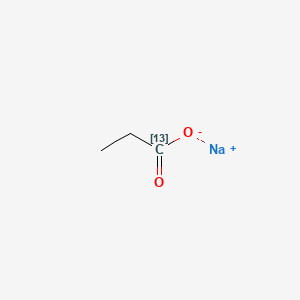
プロピオン酸ナトリウム-(113C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium propanoate, also known as sodium propionate, is the sodium salt of propionic acid. It has the chemical formula Na(C₂H₅COO). This white crystalline solid is deliquescent in moist air and is commonly used as a food preservative due to its ability to inhibit mold growth .
科学的研究の応用
Key Applications
-
Metabolic Studies
- Sodium propionate-1-13C is widely used to investigate metabolic pathways in different organisms, including humans and gut microbiota. It helps researchers understand energy production and fatty acid synthesis by tracing the incorporation of the carbon-13 label into metabolites.
-
Gut Microbiome Research
- The compound is utilized to study how gut bacteria metabolize propionate, influencing the production of short-chain fatty acids, which are crucial for gut health. This research sheds light on the role of propionate in maintaining metabolic balance and overall health.
-
Plant and Fungal Studies
- Researchers use sodium propionate-1-13C to examine how plants and fungi utilize propionate as a carbon source for growth. This application helps in understanding plant metabolism and interactions with soil microorganisms.
-
Environmental Studies
- In ecological research, sodium propionate-1-13C is employed to trace the degradation pathways of propionate by microorganisms in soil and aquatic systems. This application contributes to understanding carbon cycling and microbial ecology.
Metabolic Pathway Tracing
A study demonstrated the effectiveness of sodium propionate-1-13C in tracing metabolic pathways related to energy production in mammalian cells. The incorporation of carbon-13 into metabolites allowed researchers to map specific pathways involved in fatty acid synthesis, providing insights into metabolic disorders .
Gut Health
Research indicated that sodium propionate influences the production of short-chain fatty acids in gut microbiota. By tracking how gut bacteria metabolize this compound, scientists gained valuable information about its effects on host metabolism and gut health .
Environmental Impact
Another study investigated the degradation pathways of sodium propionate-1-13C in aquatic systems, revealing that microorganisms efficiently utilized this compound, thereby contributing to carbon cycling within ecosystems .
準備方法
Sodium propanoate is typically produced by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction conditions involve mixing propionic acid with either sodium carbonate or sodium hydroxide in an aqueous solution, followed by crystallization to obtain the sodium propanoate . Industrial production methods are similar, often involving large-scale reactors and continuous processing to ensure high yield and purity.
化学反応の分析
Sodium propanoate undergoes various chemical reactions, including:
Oxidation: Sodium propanoate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propanoate can participate in substitution reactions where the sodium ion is replaced by another cation. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas.
作用機序
The mechanism of action of sodium propanoate involves its ability to inhibit the growth of mold and bacteria by disrupting their metabolic processes. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses . Sodium propanoate also enhances the production of antioxidant enzymes such as manganese superoxide dismutase and heme oxygenase-1, contributing to its anti-inflammatory and antioxidant effects .
類似化合物との比較
Sodium propanoate is similar to other short-chain fatty acid salts such as calcium propanoate and potassium propanoate. it is unique in its specific applications and effectiveness as a preservative. Other similar compounds include:
Calcium propanoate: Used as a food preservative, particularly in bakery products.
Potassium propanoate: Also used as a food preservative with similar properties to sodium propanoate.
Sodium propanoate stands out due to its high solubility in water and its effectiveness in inhibiting mold growth in various environments.
特性
CAS番号 |
62601-06-3 |
|---|---|
分子式 |
C3H6NaO2+ |
分子量 |
98.06 g/mol |
IUPAC名 |
sodium;(113C)propanoic acid |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |
InChIキー |
JXKPEJDQGNYQSM-FJUFCODESA-N |
SMILES |
CCC(=O)[O-].[Na+] |
異性体SMILES |
CC[13C](=O)O.[Na+] |
正規SMILES |
CCC(=O)O.[Na+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















